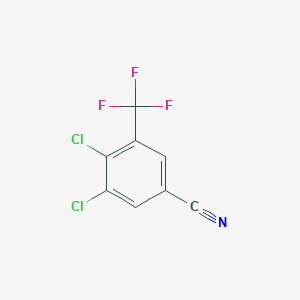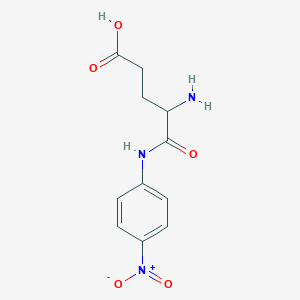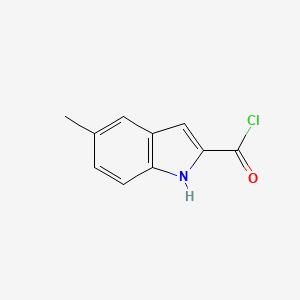![molecular formula C26H23ClN4O5 B13107765 (2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)
(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. Its structure includes a tetrahydrofuran ring, a pyrazolopyrimidine moiety, and two methylbenzoate groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring and benzoate groups can be oxidized under specific conditions.
Reduction: The pyrazolopyrimidine moiety may be reduced using suitable reducing agents.
Substitution: Halogen substitution reactions can occur at the chloro group on the pyrazolopyrimidine ring. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in studies of reaction mechanisms.
Biology: In the investigation of its biological activity and potential as a bioactive compound.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar compounds to (2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate include other pyrazolopyrimidine derivatives and tetrahydrofuran-based molecules. These compounds may share structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H23ClN4O5 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-13-21-20(36-26(33)18-9-5-16(2)6-10-18)11-22(35-21)31-24-19(12-30-31)23(27)28-14-29-24/h3-10,12,14,20-22H,11,13H2,1-2H3/t20-,21+,22-/m0/s1 |
InChI Key |
CPTREUTUTMYCBI-BDTNDASRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C4=C(C=N3)C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C=N3)C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


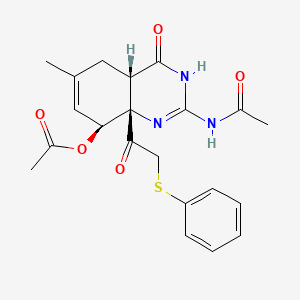
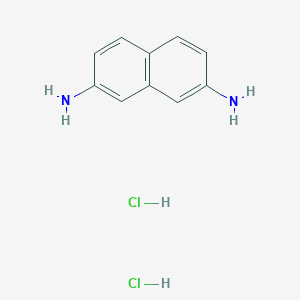
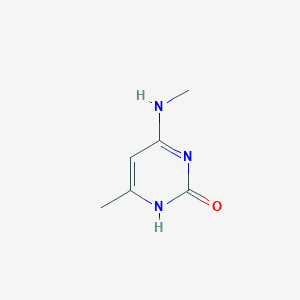
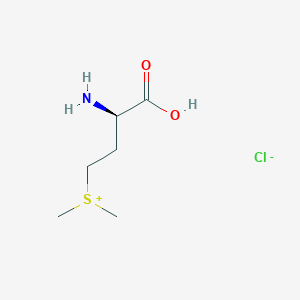
![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)
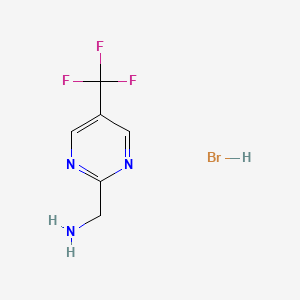

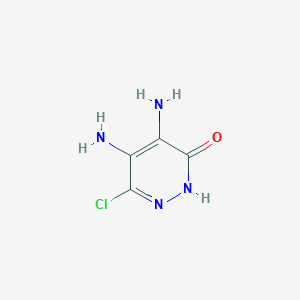


![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
